N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.
Mode of Action
It is known that the compound interacts with its target, acetylcholinesterase, and potentially inhibits its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, the compound can enhance the signaling in this pathway. The downstream effects of this enhancement can vary depending on the specific neuronal circuits involved but could include increased muscle contraction, enhanced memory and learning, or changes in heart rate.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The compound’s metabolism and elimination routes are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-benzylpiperidin-4-yl)methanol, which is then reacted with various reagents to introduce the thiadiazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like ethanol or THF and catalysts such as palladium or rhodium for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another drug that inhibits acetylcholinesterase and is used for similar therapeutic purposes.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its thiadiazole moiety, in particular, may offer advantages in terms of binding affinity and selectivity for its target enzyme .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-16(23-20-19-13)17(22)18-11-14-7-9-21(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGRUFCAWOVLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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